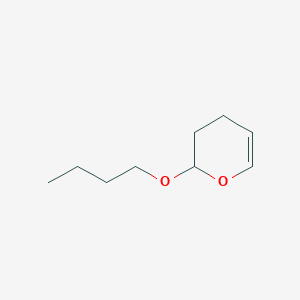
2-Butoxy-3,4-dihydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-3,4-dihydropyran is an organic compound with the molecular formula C₉H₁₆O₂ It is a derivative of 3,4-dihydropyran, where a butoxy group is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butoxy-3,4-dihydropyran can be synthesized through a convenient one-pot three-component reaction in water. This method involves the reaction of n-butyl vinyl ether, acrolein, and a suitable catalyst. The reaction is typically carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts to facilitate the reaction. The process is designed to be efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-3,4-dihydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiophenol, indole, and 1,3-cyclohexanedione can react with this compound under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyran derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butoxy-3,4-dihydropyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-butoxy-3,4-dihydropyran involves its electrophilic properties, which allow it to participate in various chemical reactions. The compound can form intermediates that facilitate the formation of new chemical bonds. For example, in the presence of a catalyst, it can undergo ring-opening reactions to form valuable aliphatic or heterocyclic compounds .
Comparación Con Compuestos Similares
2-Butoxy-3,4-dihydropyran can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A simpler derivative without the butoxy group.
2-Methoxy-3,4-dihydropyran: A similar compound with a methoxy group instead of a butoxy group.
2-Ethoxy-3,4-dihydropyran: Another derivative with an ethoxy group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
332-19-4 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-butoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h5,8-9H,2-4,6-7H2,1H3 |
Clave InChI |
ZGTXCSJAGJKXKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




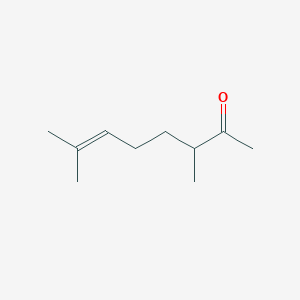



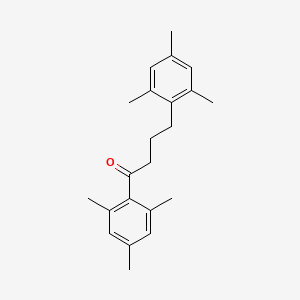
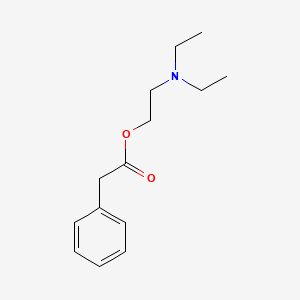
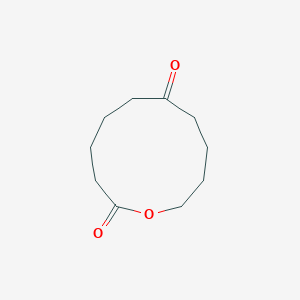
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
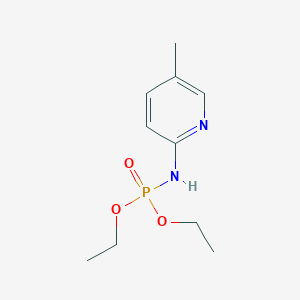
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)

![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
